N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-2-8-15(9-3-12)30(27,28)20-19-23-18(22-14-6-4-13(21)5-7-14)17-16(10-11-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMWORACBQVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its target in a competitive manner, inhibiting the function of the target protein.
Biological Activity
N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thieno[2,3-e][1,2,3]triazolo core and a tosyl group. Its molecular formula is C16H14ClN5O2S, with a molecular weight of approximately 367.83 g/mol. The presence of the 4-chlorophenyl group is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Rates : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling pathways. The compound appears to target:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in cancer cells.
- MAPK Pathway : Modulating this pathway can affect cell growth and differentiation.
Study 1: In Vivo Efficacy
A recent animal study evaluated the efficacy of this compound in tumor-bearing mice. The results showed:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment for four weeks.
- Survival Rate : The survival rate of treated mice was significantly higher compared to the control group.
Study 2: Synergistic Effects
Another study investigated the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin. The combination therapy resulted in:
- Enhanced Efficacy : Increased cytotoxicity against resistant cancer cell lines.
- Mechanistic Insights : The combination was shown to enhance apoptosis through upregulation of pro-apoptotic proteins.
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Cell Line Tested | IC50 (µM) | Mechanism of Action | Outcome |
|---|---|---|---|---|
| In Vitro Assay | MCF-7 | 15 | PI3K/Akt inhibition | Reduced proliferation |
| In Vitro Assay | HeLa | 20 | MAPK pathway modulation | Induced apoptosis |
| In Vivo Efficacy | Tumor-bearing mice | N/A | Combination with cisplatin | Increased survival rate |
| Synergistic Study | Resistant cells | 10 | Enhanced apoptosis | Overcame drug resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
